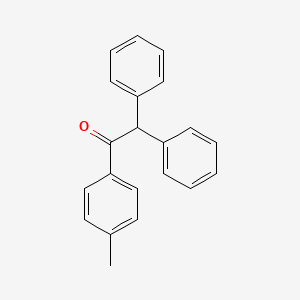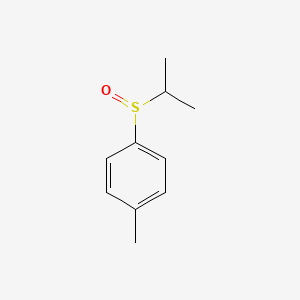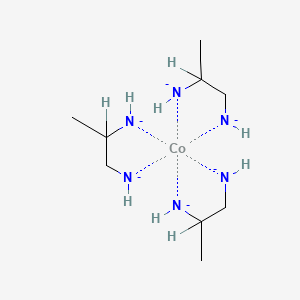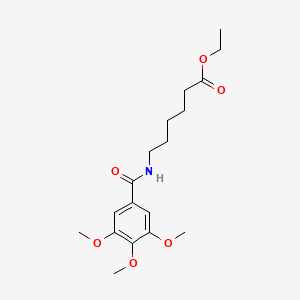
1-Azanidylpropan-2-ylazanide;cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azanidylpropan-2-ylazanide;cobalt is a coordination compound that features cobalt as the central metal ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azanidylpropan-2-ylazanide;cobalt typically involves the reaction of cobalt salts with appropriate ligands under controlled conditions. Common methods include:
Chemical Reduction: Using reducing agents such as sodium borohydride to reduce cobalt salts in the presence of the ligand.
Solvothermal Synthesis: Conducting reactions in a solvent at elevated temperatures and pressures to facilitate the formation of the desired compound.
Hydrothermal Synthesis: Similar to solvothermal synthesis but specifically using water as the solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal or hydrothermal methods, ensuring consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Azanidylpropan-2-ylazanide;cobalt can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form higher oxidation states of cobalt.
Reduction: Using reducing agents to convert cobalt to lower oxidation states.
Substitution: Ligand exchange reactions where the ligands around the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, and other organic solvents depending on the reaction.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes.
Aplicaciones Científicas De Investigación
1-Azanidylpropan-2-ylazanide;cobalt has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of advanced materials, such as magnetic fluids and supercapacitors.
Mecanismo De Acción
The mechanism of action of 1-Azanidylpropan-2-ylazanide;cobalt involves its ability to interact with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity. In catalytic processes, it facilitates electron transfer, enhancing reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) chloride: Another cobalt compound with different ligands.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands.
Cobalt(II) nitrate: A cobalt compound with nitrate ligands.
Uniqueness
1-Azanidylpropan-2-ylazanide;cobalt is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cobalt compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
14516-62-2 |
|---|---|
Fórmula molecular |
C9H24CoN6-6 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
1-azanidylpropan-2-ylazanide;cobalt |
InChI |
InChI=1S/3C3H8N2.Co/c3*1-3(5)2-4;/h3*3-5H,2H2,1H3;/q3*-2; |
Clave InChI |
NRGOQLCRSYBFLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)





![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
